1-(DIFLUOROMETHYL)-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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Overview
Description
1-(DIFLUOROMETHYL)-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound known for its unique structure and properties It contains a difluoromethyl group, a fluorophenyl group, and a pyrazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and sulfonamide formation. Common reagents used in these reactions include fluoroform (CHF3) for difluoromethylation and various sulfonyl chlorides for sulfonamide formation .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow difluoromethylation protocols, which offer high atom efficiency and scalability. These methods utilize fluoroform as a reagent and are designed to be environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(DIFLUOROMETHYL)-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide moiety can also contribute to the compound’s biological activity by interacting with specific protein targets .
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1H-1,2,4-triazol-5-one: Similar structure but contains a triazole ring instead of a pyrazole ring.
Difluoromethylated Heterocycles: These compounds share the difluoromethyl group and are used in various biological and pharmacological applications.
Uniqueness: 1-(DIFLUOROMETHYL)-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonamide groups enhances its potential as a versatile compound in scientific research .
Properties
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-8-11(7-16-18(8)12(14)15)21(19,20)17-6-9-2-4-10(13)5-3-9/h2-5,7,12,17H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPHCHEZRLPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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